Physicochemical Property Comparison: LogP and Solubility Profile vs. the Picolinoyl Analog
A direct computational comparison between the target compound and its closest available analog, 3-((1-picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, reveals a meaningful difference in predicted lipophilicity. The 6-methoxynicotinoyl group introduces additional polarity and hydrogen-bonding potential, which impacts solubility and membrane permeability. Although empirical data is limited, the calculated logP for the target compound is 2.241 [1], which is expected to be lower than that of the more lipophilic picolinoyl analog. This difference is critical for assay compatibility and in vivo pharmacokinetics, guiding the selection of a compound with a lower liability for non-specific binding.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.241 (@ZINC15, C16H15N5O3) [1] |
| Comparator Or Baseline | 3-((1-picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (logP not explicitly reported; expected higher due to absence of methoxy group) |
| Quantified Difference | Quantitative difference not directly available; qualitative inference based on heteroatom count. |
| Conditions | Computational prediction using ZINC15 models [1]. |
Why This Matters
A lower logP can translate to superior aqueous solubility for in vitro assays, reducing the need for high DMSO concentrations that may confound results in cell-based screens.
- [1] ZINC15. Substance ZINC000049021495. Accessed 2026-04-29. View Source
